N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide
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Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide is a useful research compound. Its molecular formula is C11H13N5O2S and its molecular weight is 279.32. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
Compounds containing the thiadiazole moiety, like the one , have shown promising results in anticancer research. A study by Gomha et al. (2017) developed new pharmacophores containing the thiazole moiety that demonstrated significant in vitro anticancer activity against Hepatocellular carcinoma cell lines. Similarly, Gomha, Abdel‐aziz, & Khalil (2016) synthesized novel thiadiazole-imidazole derivatives, which showed moderate to high anticancer activity.
Anticonvulsant and Muscle Relaxant Activities
Thiadiazole derivatives also have potential applications in anticonvulsant and muscle relaxant therapies. Sharma et al. (2013) synthesized and evaluated various thiadiazole derivatives for anticonvulsant activity and muscle relaxant activity, showing promising results in comparison to standard drugs.
Antimicrobial and Anti-inflammatory Properties
Compounds with the thiadiazole ring have been studied for their antimicrobial and anti-inflammatory properties. For instance, Farag, Kheder, & Mabkhot (2009) reported the synthesis of thiadiazole derivatives that exhibited moderate antimicrobial activity. Additionally, Zablotskaya et al. (2013) synthesized compounds with thiadiazole elements that showed significant anti-inflammatory and psychotropic activity.
Fungicidal and Herbicidal Applications
The thiadiazole ring is also found in compounds with fungicidal and herbicidal capabilities. Zou et al. (2002) synthesized oxadiazole and thiadiazole derivatives with notable fungicidal activity against wheat leaf rust. Similarly, Liu & Shi (2014) created propanamides with thiadiazole rings, showing moderate herbicidal activity against specific plant species.
properties
IUPAC Name |
3-(1-methyl-6-oxopyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S/c1-7-13-14-11(19-7)12-9(17)5-3-8-4-6-10(18)16(2)15-8/h4,6H,3,5H2,1-2H3,(H,12,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBYRIRVEZMUQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCC2=NN(C(=O)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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